molecular formula C9H13NO2S B5228787 N-(2-methylbenzyl)methanesulfonamide

N-(2-methylbenzyl)methanesulfonamide

Cat. No. B5228787
M. Wt: 199.27 g/mol
InChI Key: RASWFUWSHFRUSX-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)methanesulfonamide, also known as MBSA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized using various methods. MBSA has been found to have a wide range of biological and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of carbonic anhydrase. N-(2-methylbenzyl)methanesulfonamide binds to the active site of the enzyme, preventing the binding of the substrate and inhibiting the catalytic activity of the enzyme. N-(2-methylbenzyl)methanesulfonamide has also been found to have an allosteric effect on the enzyme, causing a conformational change that further inhibits the enzyme activity.
Biochemical and Physiological Effects
N-(2-methylbenzyl)methanesulfonamide has been found to have a wide range of biochemical and physiological effects. One of the most significant effects of N-(2-methylbenzyl)methanesulfonamide is its ability to inhibit the activity of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have significant effects on the regulation of pH in the body. N-(2-methylbenzyl)methanesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(2-methylbenzyl)methanesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a valuable tool for the study of enzyme inhibition. N-(2-methylbenzyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(2-methylbenzyl)methanesulfonamide has some limitations as well. It has been found to have low solubility in water, which can make it difficult to use in aqueous solutions. N-(2-methylbenzyl)methanesulfonamide can also be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2-methylbenzyl)methanesulfonamide. One potential direction is the development of N-(2-methylbenzyl)methanesulfonamide derivatives with improved solubility and toxicity profiles. These derivatives could be used in a wider range of applications and could potentially lead to the development of new drugs for the treatment of various diseases. Another potential direction is the study of the allosteric effects of N-(2-methylbenzyl)methanesulfonamide on carbonic anhydrase. Understanding these effects could lead to the development of new inhibitors with improved potency and specificity. Finally, the study of the anti-inflammatory and analgesic effects of N-(2-methylbenzyl)methanesulfonamide could lead to the development of new drugs for the treatment of inflammatory diseases.

Synthesis Methods

N-(2-methylbenzyl)methanesulfonamide can be synthesized using various methods, but the most common method is the reaction of 2-methylbenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methylbenzyl)methanesulfonamide as a white solid that can be purified using recrystallization. The purity of the synthesized N-(2-methylbenzyl)methanesulfonamide can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.

Scientific Research Applications

N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological and physiological processes. One of the most common applications of N-(2-methylbenzyl)methanesulfonamide is in the study of enzyme inhibition. N-(2-methylbenzyl)methanesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. N-(2-methylbenzyl)methanesulfonamide has also been used to study the role of sulfonamides in the inhibition of bacterial growth.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-10-13(2,11)12/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASWFUWSHFRUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)methanesulfonamide

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